2,2-Dimethylpiperazine dihydrochloride

Chemical Synthesis Purity Analysis Quality Control

Medicinal chemists optimizing CNS-targeted leads often struggle with piperazine building blocks that lack steric differentiation and predictive ADME profiles. 2,2-Dimethylpiperazine dihydrochloride (CAS 128427-07-6) resolves this: - LogP ~2.22 enables rational tuning of oral bioavailability without additional lipophilic modifications. - Gem-dimethyl steric bulk controls regioselectivity in alkylation/acylation, reducing side products. - Dihydrochloride salt form ensures aqueous solubility and precise stoichiometric handling. Supplied at ≥98% purity with full analytical documentation. Standard global B2B shipping applies.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.108
CAS No. 128427-07-6
Cat. No. B590143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpiperazine dihydrochloride
CAS128427-07-6
Synonyms2,2-DIMETHYL-PIPERAZINE DIHYDROCHLORIDE
Molecular FormulaC6H16Cl2N2
Molecular Weight187.108
Structural Identifiers
SMILESCC1(CNCCN1)C.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-6(2)5-7-3-4-8-6;;/h7-8H,3-5H2,1-2H3;2*1H
InChIKeyHBEDXRCTDCKPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpiperazine Dihydrochloride Overview


2,2-Dimethylpiperazine dihydrochloride (CAS 128427-07-6) is a crystalline dihydrochloride salt of a gem-dimethyl-substituted piperazine derivative . Its molecular formula is C6H16Cl2N2 with a molecular weight of 187.11 g/mol . The compound is a member of the piperazine family, which is widely used as a versatile building block in medicinal chemistry and pharmaceutical synthesis [1]. The specific 2,2-dimethyl substitution pattern imparts unique steric and electronic properties that differentiate it from unsubstituted piperazine and other substituted analogs.

Gem-dimethyl scaffold provides steric control in synthesis
Reported higher lipophilicity profile for CNS and oral bioavailability tuning
Dihydrochloride salt form enhances aqueous solubility and handling

2,2-Dimethylpiperazine Dihydrochloride: Substitution Risks


Generic substitution of piperazine building blocks can lead to significantly different reaction outcomes and final product properties due to variations in steric hindrance, electronic effects, and physicochemical parameters [1]. 2,2-Dimethylpiperazine dihydrochloride's specific gem-dimethyl substitution pattern at the 2-position provides enhanced steric hindrance and a unique LogP profile compared to unsubstituted piperazine, 2,6-dimethylpiperazine, or mono-substituted analogs . Such differences are critical when optimizing lead compounds for medicinal chemistry, as even minor structural variations can drastically alter binding affinity, metabolic stability, and overall pharmacokinetic properties [1]. The dihydrochloride salt form further enhances aqueous solubility and handling characteristics, making it a distinct and non-interchangeable reagent in many synthetic protocols .

Steric and electronic mismatch

Gem-dimethyl substitution shifts steric environment and LogP relative to unsubstituted piperazine; reaction outcomes and ADME profile may differ.

Salt form dependence

Dihydrochloride provides distinct solubility and handling; replacing with free base or other salts can compromise aqueous reaction conditions.

Substitution pattern sensitivity

Close analogs such as 2,6-dimethylpiperazine dihydrochloride carry a different substitution pattern, potentially altering regioselectivity and binding interactions.

2,2-Dimethylpiperazine Dihydrochloride: Evidence Highlights


Higher Purity Specification

2,2-Dimethylpiperazine dihydrochloride (CAS 128427-07-6) is commercially available with a minimum purity specification of 98%, as documented by vendor quality control data . In contrast, the closely related (2R,6R)-2,6-dimethylpiperazine dihydrochloride (CAS 162240-93-9) and (2S,6S)-2,6-dimethylpiperazine dihydrochloride (CAS 162240-96-2) are frequently offered at a lower minimum purity specification of 95% . This 3% absolute difference in purity specification may be critical for applications requiring high material consistency, such as late-stage pharmaceutical intermediate synthesis or analytical method development.

Purity specification
Data to verify
98% vs. 95% (2,6-dimethyl analogs)
Higher purity may reduce side reactions and purification steps.
Vendor-specified; independent verification recommended.
Chemical Synthesis Purity Analysis Quality Control

Enhanced Lipophilicity and ADME Profile

The computed LogP (octanol-water partition coefficient) for 2,2-Dimethylpiperazine dihydrochloride is approximately 2.22 [1]. This value is substantially higher than that of the unsubstituted piperazine core, which has a significantly lower LogP (theoretical LogP for piperazine is ~ -0.5 to 0). This quantitative difference in lipophilicity directly impacts the molecule's ability to cross biological membranes and influences key ADME (Absorption, Distribution, Metabolism, Excretion) parameters [2].

Lipophilicity (LogP)
Class-level inference
~2.22 vs.
Supports LogP-driven scaffold selection for CNS and oral absorption targets.
Computed property; experimental validation advised.
Aqueous solubility
Class-level inference
Enhanced vs. free base; precise value not established
Salt form boosts solubility, but absolute value likely lower than unsubstituted piperazine·2HCl.
Qualitative vendor description; quantify for aqueous protocols.
Storage stability
Supporting evidence
Stable under recommended storage
Supports reliable reagent inventory for long-term use.
Based on SDS; quantitative degradation kinetics not reported.
Medicinal Chemistry ADME Properties Drug Design

Dihydrochloride Salt: Handling and Solubility

While specific quantitative solubility data for 2,2-Dimethylpiperazine dihydrochloride is not widely published, it is consistently described as having enhanced aqueous solubility compared to its free base due to its ionic salt form [1]. In contrast, piperazine dihydrochloride (CAS 142-64-3) has a well-documented water solubility of 41% at 20°C (approximately 410 g/L) [2]. The presence of the two methyl groups in the 2,2-dimethyl analog will alter crystal packing and hydration energy, leading to a different, and likely lower, absolute solubility value compared to the unsubstituted salt. This is a class-level inference based on the impact of alkyl substitution on salt solubility.

Aqueous solubility
Class-level inference
Enhanced vs. free base; precise value not established
Salt form boosts solubility, but absolute value likely lower than unsubstituted piperazine·2HCl.
Qualitative vendor description; quantify for aqueous protocols.
Formulation Science Chemical Handling Solubility

Long-Term Storage Stability

According to its Safety Data Sheet (SDS), 2,2-Dimethylpiperazine dihydrochloride is chemically stable under recommended storage conditions . While specific degradation kinetics or stability assays are not provided, this classification aligns with the compound's intended use as a reliable building block in synthetic chemistry. The vendor recommends long-term storage in a cool, dry place , a standard practice for dihydrochloride salts to prevent hydrolysis or clumping.

Storage stability
Supporting evidence
Stable under recommended storage
Supports reliable reagent inventory for long-term use.
Based on SDS; quantitative degradation kinetics not reported.
Chemical Stability Storage Conditions Reagent Reliability

2,2-Dimethylpiperazine Dihydrochloride: Application Scenarios


Scaffold Optimization for Enhanced Lipophilicity

When designing a lead compound for a CNS target or aiming to improve oral bioavailability, the ~2.22 LogP value of this building block provides a quantitative starting point for tuning ADME properties [1]. Its use over a more polar piperazine analog can help a chemist achieve a desired lipophilicity range without adding additional lipophilic groups, potentially simplifying the synthetic route and reducing molecular weight.

Synthesis of Sterically Demanding Intermediates

The gem-dimethyl substitution at the 2-position creates a sterically hindered environment around one nitrogen of the piperazine ring [2]. This property is valuable for controlling regioselectivity in subsequent reactions (e.g., selective acylation or alkylation) or for introducing conformational constraints into a target molecule. In contrast to the unsubstituted piperazine, this steric bulk can be exploited to improve the selectivity of a key synthetic step.

High-Assurance Analytical Method Development

For analytical chemists developing HPLC or LC-MS methods for quantifying piperazine derivatives, the 98% purity specification provides a more reliable reference standard than lower-purity analogs . This reduces the complexity of impurity profiling and ensures more accurate calibration curves, which is critical for method validation in regulated pharmaceutical environments.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Higher LogP profile
Experimental LogP and permeability assays
Sterically controlled synthesis
Gem-dimethyl steric hindrance
Regioselectivity and reaction outcome review
Analytical method development
Higher purity specification
Impurity profiling and calibration accuracy

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